molecular formula C9H16OSi B3243510 [2-(Furan-2-yl)ethyl](trimethyl)silane CAS No. 1578-27-4

[2-(Furan-2-yl)ethyl](trimethyl)silane

Cat. No.: B3243510
CAS No.: 1578-27-4
M. Wt: 168.31 g/mol
InChI Key: STICFVZQBMLCJF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)ethylsilane is an organosilicon compound featuring a furan moiety linked to a trimethylsilyl group via an ethyl chain. Its structure combines the aromaticity of the furan ring with the steric and electronic effects of the silicon center. The trimethylsilyl group may enhance thermal stability and lipophilicity, while the furan ring offers sites for electrophilic substitution or further functionalization .

Properties

IUPAC Name

2-(furan-2-yl)ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STICFVZQBMLCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90778726
Record name [2-(Furan-2-yl)ethyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90778726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-27-4
Record name [2-(Furan-2-yl)ethyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90778726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)ethylsilane typically involves the reaction of furan-2-yl ethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods: Industrial production of 2-(Furan-2-yl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)ethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(Furan-2-yl)ethylsilane is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, 2-(Furan-2-yl)ethylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)ethylsilane involves its ability to participate in various chemical reactions due to the presence of the furan ring and the trimethylsilyl group. The furan ring can undergo electrophilic aromatic substitution, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silane-Based Analogues

  • Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane (C₁₂H₁₂Si₂): This compound () shares a silicon core but differs in substituents, featuring ethynyl groups instead of a furan-ethyl chain. Ethynyl groups impart sp-hybridization, leading to linear geometry and heightened reactivity (e.g., in polymerization).
  • Trimethyl(vinyl)silane: A simpler silane with a vinyl group, this compound lacks aromaticity.

Furan-Containing Compounds

  • USP 31 Derivatives (): Compounds like N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide feature furan rings but incorporate sulfur and amino groups. These structural differences highlight pharmaceutical applications (e.g., ranitidine analogs), where polar functional groups enhance bioavailability. In contrast, 2-(Furan-2-yl)ethylsilane’s silicon center may prioritize material stability over biological activity .
  • (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one (): This furan-indenone hybrid lacks silicon but shares a conjugated system. The silane analog’s non-planar structure (due to the ethyl spacer) may reduce conjugation but improve volatility for use in vapor-phase processes .

Non-Silicon Aromatic Derivatives

  • 2-Furanmethanol: A simple furan alcohol, this compound lacks the silicon group, resulting in higher polarity and water solubility. The trimethylsilyl group in 2-(Furan-2-yl)ethylsilane would confer hydrophobicity, making it more compatible with organic matrices in polymer composites.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Key Features Potential Applications
2-(Furan-2-yl)ethylsilane C₉H₁₆OSi Furan aromaticity, silicon-enhanced stability Materials science, organic synthesis
Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane C₁₂H₁₂Si₂ Ethynyl reactivity, linear geometry Polymer precursors
USP 31 Derivatives (e.g., Ranitidine analogs) Varies Sulfur/amino groups, pharmaceutical activity Drug formulations
(2E)-2-(Furan-2-ylmethylidene)-inden-1-one C₁₄H₁₀O₂ Conjugated system, crystallographic stability Optoelectronics

Research Findings and Trends

  • Reactivity : The silicon center in 2-(Furan-2-yl)ethylsilane may undergo hydrolysis under acidic/basic conditions, while the furan ring could participate in electrophilic substitutions (e.g., nitration, halogenation) .
  • Thermal Stability: Organosilanes generally exhibit higher thermal stability than hydrocarbons. The ethyl spacer may mitigate steric strain between the furan and trimethylsilyl groups, enhancing durability .
  • Biological Relevance : Unlike USP furan derivatives (), the silane analog’s lipophilicity may limit bioavailability but improve compatibility with hydrophobic matrices in drug delivery systems .

Biological Activity

2-(Furan-2-yl)ethylsilane is an organosilicon compound characterized by its furan moiety and a trimethylsilyl group. Its unique structure suggests potential biological activities that have garnered interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 2-(Furan-2-yl)ethylsilane is C9H12OSi, with a molecular weight of 168.27 g/mol. The presence of the furan ring contributes to its chemical reactivity, particularly in electrophilic addition reactions due to the electron-rich nature of the furan system.

Biological Activity Overview

Research indicates that 2-(Furan-2-yl)ethylsilane exhibits several biological activities, including:

  • Antioxidant Properties : The furan ring may confer antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : There is evidence to suggest modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The exact mechanisms through which 2-(Furan-2-yl)ethylsilane exerts its biological effects are still being elucidated. Potential interactions include:

  • Binding to Enzymes : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
  • Receptor Modulation : It could potentially modulate receptors related to inflammation and pain signaling.

Toxicity and Safety Profile

A hazard assessment indicates that 2-(Furan-2-yl)ethylsilane is not classified as a skin sensitizer. Toxicity studies reveal:

Toxicity Parameter Value
Oral LD50 (rat)>2000 mg/kg
NOAEL (28 days, rat, oral)320 mg/kg/day
Reproductive Toxicity NOAEL1000 mg/kg/day

These findings suggest a relatively low toxicity profile, making it a candidate for further exploration in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from 2-(Furan-2-yl)ethylsilane:

  • Antioxidant Activity : A study demonstrated that related furan derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays.
  • Antimicrobial Studies : Research involving furan-based compounds has shown promising results against various bacterial strains, indicating potential applications in developing new antibiotics.
  • Inflammation Modulation : In vitro studies indicated that certain derivatives could reduce pro-inflammatory cytokine production, suggesting a mechanism for anti-inflammatory effects.

Applications

Given its biological activities, 2-(Furan-2-yl)ethylsilane has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new anti-inflammatory or antimicrobial agents.
  • Material Science : Its silane component may be useful in developing functional materials with specific surface properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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